molecular formula C11H15N B11715947 2-cyclopropyl-N,N-dimethylaniline

2-cyclopropyl-N,N-dimethylaniline

Cat. No.: B11715947
M. Wt: 161.24 g/mol
InChI Key: BQRAQRQMIBQFAX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N,N-dimethylaniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a cyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the cyclopropylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Cyclopropyl-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can undergo oxidative N-dealkylation, a process catalyzed by cytochrome P450 enzymes. This reaction leads to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A simpler derivative without the cyclopropyl group.

    N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring.

Uniqueness: 2-Cyclopropyl-N,N-dimethylaniline is unique due to the presence of both the cyclopropyl group and the dimethylamino group attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-cyclopropyl-N,N-dimethylaniline

InChI

InChI=1S/C11H15N/c1-12(2)11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,7-8H2,1-2H3

InChI Key

BQRAQRQMIBQFAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2CC2

Origin of Product

United States

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